molecular formula C12H17N3O3 B3083746 [[2-(2,2-Dimethylhydrazino)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142204-98-5

[[2-(2,2-Dimethylhydrazino)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3083746
CAS No.: 1142204-98-5
M. Wt: 251.28 g/mol
InChI Key: JZGJDNLYRUUYMP-UHFFFAOYSA-N
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Description

[2-(2,2-Dimethylhydrazino)-2-oxoethyl-amino]acetic acid is a hydrazine-derived acetic acid analog featuring a phenylamino group substituted with a 2-oxoethyl moiety bearing a 2,2-dimethylhydrazino group.

Properties

IUPAC Name

2-(N-[2-(2,2-dimethylhydrazinyl)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)13-11(16)8-15(9-12(17)18)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJDNLYRUUYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)CN(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural motifs with several classes of molecules:

Hydrazino-Oxoacetamide Derivatives
  • 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide (): Features a hydrazone-linked benzylidene group and methoxy-substituted phenyl rings. The hydrazino-oxoacetamide core is analogous to the target compound but lacks the dimethylhydrazino group. Instead, it includes a benzylidene hydrazone, which may enhance π-π stacking interactions in biological systems.
  • The hydrazino-oxoacetamide backbone is retained, similar to the target compound.
Dimethylhydrazino Derivatives
  • 2,2'-Methylenebis-[3-(2,2-dimethylhydrazino)-5,5-dimethyl-2-cyclohexen-1-one] (): Contains a bis-dimethylhydrazino group linked via a methylene bridge.
Phenoxyacetic Acid Derivatives
  • 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (): Replaces the phenylamino group with a phenoxyacetamide chain. The pyrrolidinone ring introduces conformational rigidity, contrasting with the dimethylhydrazino group’s flexibility in the target compound.

Physicochemical Properties

Property Target Compound (Inferred) 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid () 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide ()
Molecular Formula C₁₂H₁₆N₄O₃ (calculated) C₁₄H₁₆N₂O₅ C₁₇H₁₆N₃O₅
Melting Point Not reported 127–129 °C Not reported
Key Functional Groups Dimethylhydrazino, phenylamino, acetic acid Pyrrolidinone, phenoxyacetamide Benzylidene hydrazone, methoxyphenyl
Potential Bioactivity Enzyme inhibition (hypothesized) AP-M inhibitors (explicitly reported) Not reported

Stability and Reactivity

  • The dimethylhydrazino group () may confer redox activity or susceptibility to hydrolysis, contrasting with the more stable pyrrolidinone () or benzylidene hydrazone () groups in analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl](phenyl)-amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl](phenyl)-amino]acetic acid

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